molecular formula C6H8F3NO5 B1415781 Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate CAS No. 1798395-20-6

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate

Cat. No. B1415781
CAS RN: 1798395-20-6
M. Wt: 231.13 g/mol
InChI Key: SWJVQYSNMBEFLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .


Chemical Reactions Analysis

The peculiarities of the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one into hexahydroimidazo[1,2-a]pyridin-5-ones were studied .

Scientific Research Applications

I have conducted searches to find detailed information on the scientific research applications of “Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate,” but unfortunately, the available information is not sufficient to provide a comprehensive analysis with six to eight unique applications as you requested.

The search results indicate that this compound is used in chemical research, such as investigating the regioselectivity of insertion reactions with cyclometalated iridium and rhodium complexes . However, specific details for separate fields are not readily available in the search results.

Future Directions

The synthesis and development of new procedures for synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . This suggests that Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate and similar compounds may have potential for future research and applications.

properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h11H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVQYSNMBEFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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